Synthesis and Isotopic Purity of Oxypurinol-¹³C,¹⁵N₂: A Technical Guide
Synthesis and Isotopic Purity of Oxypurinol-¹³C,¹⁵N₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and the analytical methodology for determining the isotopic purity of Oxypurinol-¹³C,¹⁵N₂. This isotopically labeled analog of Oxypurinol, the primary active metabolite of the gout medication Allopurinol, serves as a crucial internal standard for pharmacokinetic and metabolic studies.
Proposed Synthesis of Oxypurinol-¹³C,¹⁵N₂
The synthesis of Oxypurinol-¹³C,¹⁵N₂ can be approached via the synthesis of its isotopically labeled precursor, Allopurinol-¹³C,¹⁵N₂, followed by its oxidation. A plausible route, adapted from known syntheses of Allopurinol, involves the construction of a labeled pyrazole ring followed by cyclization to form the pyrazolopyrimidine core.
A potential starting point for the introduction of the ¹³C and ¹⁵N isotopes is through the use of labeled sodium nitrite (Na¹⁵NO₂) and a ¹³C-labeled precursor for the pyrazole ring, such as diethyl [1,3-¹³C₂]-malonate.
Signaling Pathway for the Proposed Synthesis
The following diagram illustrates the proposed synthetic pathway for Oxypurinol-¹³C,¹⁵N₂.
Caption: Proposed synthetic pathway for Oxypurinol-¹³C,¹⁵N₂.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-Amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂]
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Reaction of Labeled Precursors: React ethyl [1-¹³C]cyanoacetate with triethyl orthoformate to yield ethoxymethylene[1-¹³C]cyanoacetate.
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Cyclization: Treat the resulting ethoxymethylene[1-¹³C]cyanoacetate with [¹⁵N₂]hydrazine in a suitable solvent such as ethanol. This reaction forms 3-amino-4-[¹³C]cyanopyrazole-[1,2-¹⁵N₂].
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Hydrolysis: Hydrolyze the nitrile group of 3-amino-4-[¹³C]cyanopyrazole-[1,2-¹⁵N₂] using a strong acid, such as sulfuric acid, to produce 3-amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂].
Step 2: Synthesis of Allopurinol-[4-¹³C,1,2-¹⁵N₂]
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Ring Closure: Heat the 3-amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂] with formamide. This cyclization reaction yields Allopurinol-[4-¹³C,1,2-¹⁵N₂].[1][2][3]
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Purification: Purify the crude product by recrystallization from a suitable solvent system.
Step 3: Oxidation to Oxypurinol-[4-¹³C,1,2-¹⁵N₂]
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Enzymatic or Chemical Oxidation: Convert the labeled Allopurinol to Oxypurinol. This can be achieved enzymatically using xanthine oxidase or through chemical oxidation.[4][5]
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Purification: Purify the final product, Oxypurinol-[4-¹³C,1,2-¹⁵N₂], using techniques such as recrystallization or column chromatography to achieve high chemical purity.
Data Presentation: Synthesis
The following table provides a template for recording quantitative data during the synthesis of Oxypurinol-¹³C,¹⁵N₂.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (g) | Yield (%) | Purity (%) |
| 1 | Ethyl [1-¹³C]cyanoacetate | |||||
| 1 | [¹⁵N₂]Hydrazine | |||||
| 2 | 3-Amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂] | |||||
| 3 | Allopurinol-[4-¹³C,1,2-¹⁵N₂] | |||||
| Final Product | Oxypurinol-[4-¹³C,1,2-¹⁵N₂] |
Isotopic Purity Determination
The isotopic purity of the synthesized Oxypurinol-¹³C,¹⁵N₂ is critical for its use as an internal standard. High-resolution liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis.
Experimental Workflow: Isotopic Purity Analysis
The following diagram outlines the workflow for determining the isotopic purity of Oxypurinol-¹³C,¹⁵N₂ using LC-MS.
Caption: Workflow for isotopic purity analysis by LC-MS.
Experimental Protocol: Isotopic Purity Analysis by LC-MS
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Sample Preparation: Accurately weigh and dissolve the synthesized Oxypurinol-¹³C,¹⁵N₂ in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and methanol with a small amount of formic acid).
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LC Separation:
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Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., a C18 reversed-phase column).
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Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good separation of Oxypurinol from any potential impurities.
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MS Detection:
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Couple the LC system to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass spectrometer).
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Operate the mass spectrometer in a positive or negative electrospray ionization (ESI) mode.
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Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of unlabeled Oxypurinol and its labeled isotopologues.
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Data Analysis:
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From the full-scan data, extract the ion chromatograms (EICs) for the expected m/z values of the different isotopologues of Oxypurinol. The theoretical monoisotopic mass of unlabeled Oxypurinol (C₅H₄N₄O₂) is approximately 152.033 g/mol . The fully labeled Oxypurinol-¹³C,¹⁵N₂ will have a mass increase of approximately 3 Da (one ¹³C and two ¹⁵N atoms).
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Integrate the peak areas of the EICs for each isotopologue.
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Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all detected isotopologues.
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The isotopic purity is expressed as the percentage of the desired fully labeled isotopologue relative to the sum of all isotopologues.
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Data Presentation: Isotopic Purity
The following table should be used to summarize the quantitative data from the isotopic purity analysis.
| Isotopologue | Theoretical m/z | Observed m/z | Peak Area | Relative Abundance (%) |
| Unlabeled (M) | ||||
| M+1 | ||||
| M+2 | ||||
| M+3 (¹³C,¹⁵N₂) (Target) | ||||
| Other Isotopologues | ||||
| Total | 100.0 |
Isotopic Purity (%): [Relative Abundance of M+3 (¹³C,¹⁵N₂)]
This technical guide provides a foundational framework for the synthesis and isotopic purity assessment of Oxypurinol-¹³C,¹⁵N₂. Researchers and scientists can adapt and optimize these proposed protocols to meet their specific experimental needs and available resources.
